molecular formula C10H17N3O B2961920 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200573-87-9

4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2961920
CAS No.: 2200573-87-9
M. Wt: 195.266
InChI Key: YTGXCUDKVVFKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound based on the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is known for its versatile biological activities and ability to improve the physicochemical properties of lead compounds . 1,2,4-Triazole derivatives are extensively investigated for a broad spectrum of pharmacological applications. Research indicates that compounds containing this scaffold exhibit antimicrobial , anticancer , anti-inflammatory , anticonvulsant , and antioxidant activities . Notably, recent studies have identified specific 1,2,4-triazole derivatives as novel ferroptosis inhibitors, demonstrating significant potential in protecting against this iron-dependent form of cell death, which is relevant for conditions like acute organ injury and neurodegenerative disorders . The framework can act as an amide or ester bioisostere, which can enhance a molecule's hydrogen bonding ability, polarity, lipophilicity, metabolic stability, and overall pharmacokinetic profile . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-cyclohexyl-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXCUDKVVFKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can result in a variety of functionalized triazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-cycloheptyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one and related triazole compounds:

Basic Information

  • IUPAC Name: 4-cycloheptyl-2,5-dimethyl-1,2,4-triazol-3-one .
  • Molecular Formula: C11H19N3OC_{11}H_{19}N_3O .
  • Molecular Weight: 209.29 g/mol .
  • It contains a cycloheptyl group attached to a dimethyl-dihydro-triazol-5-one .

Triazoles in General

  • The triazole nucleus is a core structural component in many drugs, including those with antimicrobial, anti-inflammatory, analgesic, and antiepileptic properties .

Antistaphylococcal Activity of Triazole-Based Compounds

  • Certain triazole-based compounds have shown significant antistaphylococcal activity .
  • 2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines have demonstrated antibacterial activity against Staphylococcus aureus .
  • Cycloalkyl-substituted compounds, such as 2.1 , 2.5 , 2.9 , 2.12 , 2.17, and 2.18 , exhibit a high antibacterial effect .
  • Compounds 2.17 and 2.18 show the highest antistaphylococcal activity, close to that of ciprofloxacin .
  • 2-(3-hetaryl-1H-1,2,4-triazol-5-yl)anilines also show high antistaphylococcal activity .

Structure-Activity Relationship (SAR) Analysis

  • The introduction of a cyclopropane fragment to the triazole fragment of 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial effects against S. aureus .
  • Extending the aliphatic cycle increases the antibacterial effect .
  • The introduction of heterocyclic fragments that are electron donors to the triazole cycle leads to high antistaphylococcal activity .

Related Triazole Derivatives

  • 4-cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-triazole-5-thione is synthesized from 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclohexyl thiosemicarbazides .
  • 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is another related compound .

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar ring structure but without the cyclohexyl and dimethyl substitutions.

    4,5-Dimethyl-1,2,4-triazole: Similar to the target compound but lacks the cyclohexyl group.

    Cyclohexyl-1,2,4-triazole: Contains the cyclohexyl group but lacks the dimethyl substitutions.

Uniqueness

4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both cyclohexyl and dimethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its simpler analogs.

Biological Activity

4-Cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by the presence of both cyclohexyl and dimethyl groups, contributes to its distinctive biological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer effects.

The compound's molecular formula is C10H16N4OC_{10}H_{16}N_4O with a molecular weight of 208.26 g/mol. The presence of nitrogen atoms in its structure allows it to participate in various biochemical interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies. Its potential applications include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
  • Antifungal Activity : Research indicates its effectiveness against specific fungal pathogens.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Antimicrobial and Antifungal Activity

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound exhibited moderate bioactivity with minimum inhibitory concentration (MIC) values ranging between 126–500 µg/mL for several bacterial strains. The results are summarized in Table 1.

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus250Moderate
Escherichia coli500Mild
Candida albicans200Moderate

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. In vitro studies showed that it inhibited cell proliferation with IC50 values indicating significant cytotoxicity.

Table 2 summarizes the findings from these studies:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15.0Cytotoxic
A549 (Lung Cancer)25.0Cytotoxic
HeLa (Cervical Cancer)20.0Cytotoxic

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the use of this compound in combination with established chemotherapeutics to evaluate synergistic effects against resistant cancer cell lines. The results indicated enhanced efficacy when combined with standard treatments like doxorubicin.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how can they be adapted for the cyclohexyl-substituted analog?

  • Methodological Answer : The core 1,2,4-triazol-5-one scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. For analogs like 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, substitution at the N4 position can be achieved through Schiff base formation (condensation of 4-amino-triazolones with aldehydes/ketones) . Acylation reactions using acetic anhydride or acetyl chloride are also employed to introduce methyl groups at the N1/N3 positions . Optimize solvent choice (e.g., anhydrous ethanol or DMF) and reaction time (12–24 hours) to enhance yields.

Q. Which spectroscopic techniques are most effective for characterizing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies N–H stretching (3100–3300 cm⁻¹) and carbonyl (C=O) vibrations (1650–1750 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and methyl/cyclohexyl groups (δ 1.0–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • X-ray Crystallography : Resolves tautomeric forms (keto-enol) and hydrogen-bonding networks .

Q. What biological activities are associated with 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer : These compounds exhibit antifungal, antimicrobial, antioxidant, and anticancer activities. For example, 4-benzyl derivatives show anticancer activity via EGFR kinase inhibition . To assess antioxidant activity, use DPPH radical scavenging assays (IC₅₀ values typically 50–200 µM) .

Advanced Research Questions

Q. How do solvent and substituents influence the acidity (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer : The N–H proton in the triazolone ring is weakly acidic (pKa ~10–12 in non-aqueous media). Substituents like electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing the conjugate base. Acidity is measured via potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile . For example, 3-nitro derivatives exhibit pKa values ~8.5 due to enhanced resonance stabilization .

Q. How can computational methods (DFT, HF) predict the electronic and thermodynamic properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) or HF/6-31G(d) basis sets to optimize molecular structures .
  • NMR Prediction : Apply the GIAO method to calculate isotropic shifts. Linear regression (δ_exp = a + b·δ_calc) validates theoretical vs. experimental data (R² > 0.95) .
  • HOMO-LUMO Analysis : Determines electronic transitions and reactivity. Triazolones typically exhibit HOMO-LUMO gaps of 4–6 eV, indicating moderate stability .

Q. What experimental and computational strategies resolve contradictions in reported pKa values for triazolone derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity, measurement techniques, or tautomerism. Standardize conditions by:

  • Using anhydrous solvents (e.g., tert-butyl alcohol) to avoid water interference .
  • Validating potentiometric data with UV-Vis titration or computational pKa prediction tools (e.g., COSMO-RS) .

Q. How does tautomerism (keto-enol) in 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives affect their biological activity?

  • Methodological Answer : The keto form predominates in most derivatives, but enol tautomers can enhance binding to biological targets. For example, molecular docking shows that the keto form of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-triazol-5-one interacts with EGFR kinase via hydrogen bonds to Met793 and Lys745 residues . Use ¹³C NMR or IR to confirm tautomeric ratios in solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.